molecular formula C8H13NO B13183248 1-(Cyclopropylamino)pent-4-en-2-one

1-(Cyclopropylamino)pent-4-en-2-one

Cat. No.: B13183248
M. Wt: 139.19 g/mol
InChI Key: BUMZWLYYACAAMJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)pent-4-en-2-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a cyclopropylamino group attached to a pent-4-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylamino)pent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pent-4-en-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)pent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropylamino)pent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-(Cyclopropylamino)pent-4-en-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

    Cyclopropanones: These compounds share the cyclopropyl group but differ in their overall structure and reactivity.

    Cyclopropenones: Similar in having a cyclopropyl group, but with distinct chemical properties and applications.

Uniqueness: 1-(Cyclopropylamino)pent-4-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(cyclopropylamino)pent-4-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-3-8(10)6-9-7-4-5-7/h2,7,9H,1,3-6H2

InChI Key

BUMZWLYYACAAMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CNC1CC1

Origin of Product

United States

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